Hypertension, or high blood pressure, is a major risk factor for heart disease, stroke, and kidney failure. Enalapril works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that narrows blood vessels. This leads to relaxation of blood vessels and a subsequent decrease in blood pressure. Numerous clinical trials have demonstrated the efficacy of enalapril in lowering blood pressure in both mild and moderate hypertensive patients [].
CHF is a condition where the heart weakens and struggles to pump blood efficiently. Enalapril improves heart function in CHF patients by reducing afterload (the force against which the heart contracts) and preload (the amount of blood filling the ventricles before contraction). Studies have shown that enalapril reduces mortality and hospitalization rates in patients with CHF [, , ].
Research is ongoing to explore the potential benefits of enalapril beyond its established uses in hypertension and CHF. Some areas of investigation include:
Corrosive;Irritant;Health Hazard